5-(2-ヒドロキシエチル)フラン-2(3H)-オン

概要

説明

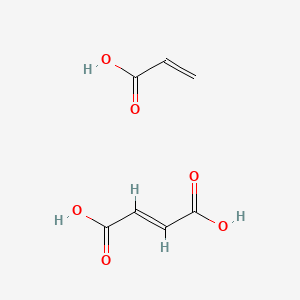

5-(2-Hydroxyethyl)furan-2(3H)-one, also known as 5-HEF, is an organic compound with a wide range of applications in the field of science and technology. It is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential as a therapeutic agent.

科学的研究の応用

バイオベースポリ(エチレンフランジカルボキシレート)の製造

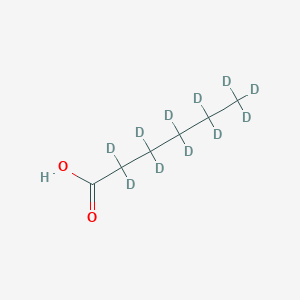

“5-(2-ヒドロキシエチル)フラン-2(3H)-オン”は、バイオベースポリ(エチレンフランジカルボキシレート)(PEF)の製造に使用できます。 PEFはテレフタル酸(TPA)のバイオベース代替品であり、2,5-フランジカルボン酸(2,5-FDCA)から合成されます。2,5-FDCAは、複合生物触媒または金属触媒の存在下で5-ヒドロキシメチルフルフラール(HMF)を酸化することで得られます .

フランジカルボン酸エステルの高収率製造

濃縮溶液中のメチルアルコールおよびエチレングリコールを用いて(5-ヒドロキシメチル)フルフラール(HMF)環状ヘミアセタールからフラン-2,5-ジカルボン酸(FDCA)誘導エステルを形成するための独自の戦略が報告されています。 この戦略は、バイオベースポリエステル2,5-フランジカルボン酸エチレンエステル(PEF)の製造における経済性を向上させるために使用されます .

フルフラールの有機触媒によるアップグレード

“5-(2-ヒドロキシエチル)フラン-2(3H)-オン”は、フルフラールおよび5-ヒドロキシメチルフルフラールの有機触媒によるアップグレードにも使用でき、定量的収率でC10およびC12フロインを生成します .

作用機序

Target of Action

The primary target of 5-(2-Hydroxyethyl)furan-2(3H)-one is the synthesis of 2,5-Furandicarboxylic acid (2,5-FDCA), a bio-based alternative to terephthalic acid (TPA) . This compound plays a crucial role in the production of high-quality bio-based poly(ethylene furandicarboxylate) (PEF) .

Mode of Action

5-(2-Hydroxyethyl)furan-2(3H)-one interacts with its targets through a series of chemical reactions. The compound is synthesized from furan and acetic anhydride under mild conditions . The reaction generates acetic acid and iodoform, both of which are recyclable, and no other harmful by-products are detected .

Biochemical Pathways

The compound affects the biochemical pathway that leads to the synthesis of 2,5-FDCA. This process involves the oxidation of 5-hydroxymethylfurfural (HMF) in the presence of a complex biocatalyst or metallic catalyst . Another method involves the conversion of 2-furoic acid via the well-known Henkel Reaction .

Result of Action

The result of the action of 5-(2-Hydroxyethyl)furan-2(3H)-one is the production of high-quality PEF . This polymer has a high molecular weight and good appearance . It’s also used in the synthesis of various furan diesters, which are precursors for biomass-derived plastics .

Action Environment

The action of 5-(2-Hydroxyethyl)furan-2(3H)-one can be influenced by environmental factors. For instance, the basicity of the support is advantageous for efficient oxidation of 5-HMF, and it avoids the use of an external base additive . Moreover, the compound provides a cyclic lifecycle and has excellent chemical recyclability .

将来の方向性

There is increasing interest in the upgrading of 5-(2-Hydroxyethyl)furan-2(3H)-one into higher energy-density intermediates for renewable chemicals, materials, and biofuels . The synthesized FDCA was employed for the synthesis of various furan diesters (bis (2-hydroxyethyl), dimethyl, diethyl, dipropyl and dibutyl furan-2,5-dicarboxylate) as precursors for biomass-derived plastics .

生化学分析

Biochemical Properties

5-(2-Hydroxyethyl)furan-2(3H)-one plays a significant role in biochemical reactions, particularly in the synthesis of bio-based polymers. It interacts with enzymes such as oxidoreductases, which facilitate the conversion of related furan compounds into valuable intermediates for polymer production . Additionally, this compound can interact with proteins involved in cellular metabolism, influencing the synthesis and degradation of other biomolecules.

Cellular Effects

The effects of 5-(2-Hydroxyethyl)furan-2(3H)-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression, leading to changes in the production of enzymes and other proteins essential for cellular metabolism . Furthermore, it affects cellular metabolism by altering the flux of metabolites through key metabolic pathways.

Molecular Mechanism

At the molecular level, 5-(2-Hydroxyethyl)furan-2(3H)-one exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it may inhibit certain oxidoreductases, thereby modulating the redox state of the cell . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2-Hydroxyethyl)furan-2(3H)-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade into other products over time . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 5-(2-Hydroxyethyl)furan-2(3H)-one vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular metabolism and function. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

5-(2-Hydroxyethyl)furan-2(3H)-one is involved in several metabolic pathways, including those related to the synthesis and degradation of furan compounds. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell.

特性

IUPAC Name |

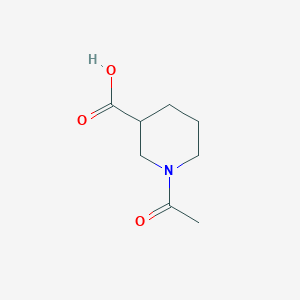

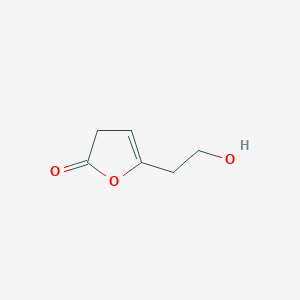

5-(2-hydroxyethyl)-3H-furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-3-5-1-2-6(8)9-5/h1,7H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFWDKHAGLQDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470467 | |

| Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878007-08-0 | |

| Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。